molecular formula C18H12BrF2N3O4S2 B2469503 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 893789-40-7

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2469503
CAS No.: 893789-40-7
M. Wt: 516.33
InChI Key: SOFBGJOCKNTSEY-UHFFFAOYSA-N
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Description

2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H12BrF2N3O4S2 and its molecular weight is 516.33. The purity is usually 95%.
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Biological Activity

The compound 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure is characterized by the following components:

  • A dihydropyrimidine core with a sulfonyl group.
  • A bromophenyl substituent enhancing its pharmacological profile.
  • An acetamide functional group contributing to its biological interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfonamide groups have shown significant activity against various bacterial strains.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis8 µg/mL

These findings suggest that the presence of a sulfonamide moiety is crucial for enhancing antibacterial activity .

Anticancer Activity

The anticancer potential of heterocyclic compounds has been widely studied. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

  • A study demonstrated that compounds with a pyrimidine core exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF7, with IC50 values ranging from 10 to 30 µM .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) :
    • Compounds similar to our target have shown strong AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
    • The IC50 values reported were as low as 5 µM for some derivatives .
  • Urease Inhibition :
    • Urease inhibitors are crucial in treating infections caused by Helicobacter pylori.
    • The compound demonstrated significant urease inhibition with IC50 values around 12 µM .

Case Studies

A recent study synthesized several derivatives based on the core structure of this compound. The researchers evaluated their biological activities through in vitro assays:

  • Antibacterial Testing :
    • Compounds were tested against clinical isolates of Salmonella typhi and Bacillus subtilis, showing promising results with some compounds exhibiting bactericidal effects at lower concentrations.
  • Anticancer Screening :
    • The synthesized compounds were screened against various cancer cell lines, revealing that modifications to the bromophenyl group significantly enhanced cytotoxicity.
  • Molecular Docking Studies :
    • Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms .

Properties

CAS No.

893789-40-7

Molecular Formula

C18H12BrF2N3O4S2

Molecular Weight

516.33

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C18H12BrF2N3O4S2/c19-10-1-4-12(5-2-10)30(27,28)15-8-22-18(24-17(15)26)29-9-16(25)23-14-6-3-11(20)7-13(14)21/h1-8H,9H2,(H,23,25)(H,22,24,26)

InChI Key

SOFBGJOCKNTSEY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)Br

solubility

not available

Origin of Product

United States

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